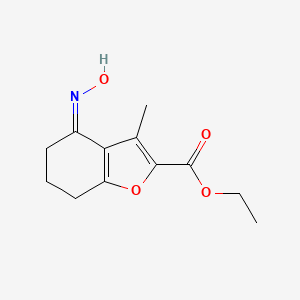
ethyl (4Z)-4-(hydroxyimino)-3-methyl-4,5,6,7-tetrahydro-1-benzofuran-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl (4Z)-4-(hydroxyimino)-3-methyl-4,5,6,7-tetrahydro-1-benzofuran-2-carboxylate is a compound that falls within the class of benzofuran derivatives, which are known for their diverse biological activities and potential pharmaceutical applications. The compound's structure is characterized by a benzofuran moiety, which is a fused benzene and furan ring, and it contains additional functional groups such as hydroxyimino and carboxylate ester groups.
Synthesis Analysis
The synthesis of benzofuran derivatives can be complex, involving multiple steps and various reagents. For instance, ethyl 3-alkyl-3-hydroxy-5-nitro-2,3-dihydro-2-benzofurancarboxylates, which are structurally related to our compound of interest, can be synthesized from ethyl 2-acyl-4-nitrophenoxyacetates using potassium hydroxide in dry dioxane . The stereochemistry of the resulting isomers depends on the nature of the acyl group, with acetyl, propionyl, or isobutyryl groups leading to the exclusive formation of cis isomers . This information suggests that the synthesis of ethyl (4Z)-4-(hydroxyimino)-3-methyl-4,5,6,7-tetrahydro-1-benzofuran-2-carboxylate would also require careful consideration of the reaction conditions to control the stereochemistry of the product.
Molecular Structure Analysis
The molecular structure of benzofuran derivatives can be elucidated using spectroscopic methods such as FTIR and NMR, and further confirmed by X-ray diffraction . Density functional theory (DFT) calculations can be used to optimize the molecular geometry and predict various properties such as bond lengths, bond angles, and torsion angles . The molecular electrostatic potential (MEP) map can reveal the distribution of electronic density, indicating potential sites for hydrogen bonding and other intermolecular interactions .
Chemical Reactions Analysis
Benzofuran derivatives can undergo a variety of chemical reactions, leading to the formation of new compounds with different substituents and functional groups. For example, ethyl 2-(benzo[d]thazol-2-yl)acetate can react with arylidinemalononitrile derivatives to form ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a]pyridine-4-carboxylate derivatives . These reactions typically occur in solutions such as ethanol or methanol with triethylamine (TEA) at room temperature . The newly synthesized compounds can be characterized by elemental analysis and spectroscopic data .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzofuran derivatives, including ethyl (4Z)-4-(hydroxyimino)-3-methyl-4,5,6,7-tetrahydro-1-benzofuran-2-carboxylate, are influenced by their molecular structure. The presence of different substituents can affect properties such as solubility, melting point, and reactivity. The hydroxyimino group, in particular, may contribute to the compound's ability to form hydrogen bonds, which can impact its solubility in various solvents and its interaction with biological targets. The carboxylate ester group may also play a role in the compound's reactivity, as esters are known to participate in hydrolysis and transesterification reactions.
科学的研究の応用
Synthesis and Characterization
- Ethyl (4Z)-4-(hydroxyimino)-3-methyl-4,5,6,7-tetrahydro-1-benzofuran-2-carboxylate is utilized in the synthesis of a range of complex organic compounds. For instance, it has been employed in the synthesis of novel methylenedioxy-bearing quinoline-3-carboxylic acid derivatives, which are created through a one-pot reaction involving various substituted salicylaldehydes (Gao, Liu, Jiang, & Li, 2011). Additionally, this compound is a precursor in the synthesis of antimicrobial and anti-inflammatory agents, as evidenced by its conversion into various pyrimidine derivatives (Narayana, Ashalatha, Raj, & Kumari, 2006).
Chemical Reactions and Mechanisms
- This compound is involved in various chemical reactions. For example, it reacts under basic conditions to yield products of cyclopropanation and novel ring systems, showcasing its versatility in organic synthesis (Dicker, Shipman, & Suschitzky, 1984). It also reacts with secondary amines, leading to the formation of oxobutanamides and N,N′-disubstituted piperazine derivatives, further highlighting its reactive nature (Vasileva, Vaganov, Shipilovskikh, & Rubtsov, 2018).
Biological and Pharmacological Research
- In the field of biomedical research, derivatives of ethyl (4Z)-4-(hydroxyimino)-3-methyl-4,5,6,7-tetrahydro-1-benzofuran-2-carboxylate have been explored for their potential in treating diseases. For instance, benzofuran derivatives synthesized from this compound have shown in vitro anti-HIV activities, indicating potential for development into therapeutic agents (Mubarak, Salih, Ayoub, Saadeh, & Al-Masoudi, 2007).
Crystal Structure and Molecular Studies
- Research has also focused on determining the crystal structure of derivatives of this compound, which aids in understanding its chemical properties and potential applications. For example, the crystal structure of ethyl 1-(2-(hydroxyimino)-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate was determined, providing insights into the molecular interactions and stability of this class of compounds (Zhou, Zheng, Yan, Shi, Liu, & Shangguan, 2017).
Applications in Material Science
- Additionally, this compound finds application in material science. For instance, its derivatives have been used in the design and fabrication of nanostructured films for photodiode applications, demonstrating its utility in the development of electronic materials (Elkanzi, Farag, Roushdy, & Mansour, 2020).
特性
IUPAC Name |
ethyl (4Z)-4-hydroxyimino-3-methyl-6,7-dihydro-5H-1-benzofuran-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4/c1-3-16-12(14)11-7(2)10-8(13-15)5-4-6-9(10)17-11/h15H,3-6H2,1-2H3/b13-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSTPCWUDXYGPBZ-JYRVWZFOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(O1)CCCC2=NO)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(C\2=C(O1)CCC/C2=N/O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(5-Bromopyrazin-2-yl)methyl]-3-(5-ethyl-1,3,4-thiadiazol-2-yl)urea](/img/structure/B2512045.png)

![4-[(3-Chlorobenzyl)thio]-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2512047.png)
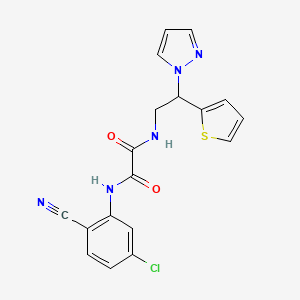
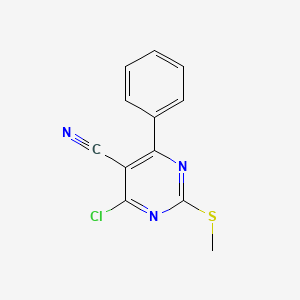
![5H,6H,7H-pyrrolo[1,2-c]imidazol-7-amine dihydrochloride](/img/structure/B2512052.png)
![8-(2-Chloroethyl)-1,7-dimethyl-3-pentyl-1,3,5-trihydro-4-imidazolino[1,2-h]pur ine-2,4-dione](/img/structure/B2512056.png)

![4-{[(4-chlorobenzyl)amino]methylene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2512061.png)
![1-[(3-Chloro-4-methoxyphenyl)acetyl]-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine](/img/structure/B2512062.png)
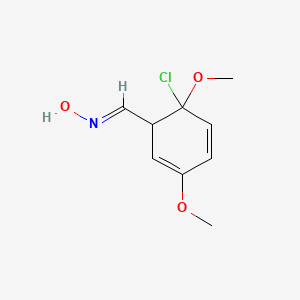
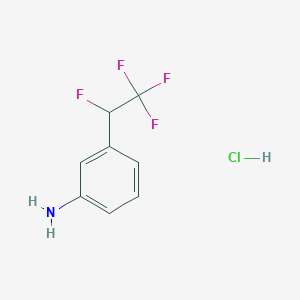
![[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(3,5-dimethyl-1,2-oxazol-4-yl)methanone](/img/structure/B2512066.png)
